molecular formula C10H15NO B14559309 9-Isocyanatobicyclo[6.1.0]nonane CAS No. 61888-90-2

9-Isocyanatobicyclo[6.1.0]nonane

Cat. No.: B14559309
CAS No.: 61888-90-2
M. Wt: 165.23 g/mol
InChI Key: JJRLJIBOTWJEDM-UHFFFAOYSA-N
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Description

9-Isocyanatobicyclo[6.1.0]nonane: is an organic compound with the molecular formula C10H15NO . It is a bicyclic compound featuring an isocyanate functional group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Isocyanatobicyclo[6.1.0]nonane typically involves the reaction of a bicyclic precursor with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with additional steps to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: 9-Isocyanatobicyclo[6.1.0]nonane can undergo a variety of chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form urea derivatives.

    Reduction: Reduction of the isocyanate group can yield amines.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under mild to moderate conditions.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Carbamates, ureas, and thiocarbamates.

Scientific Research Applications

9-Isocyanatobicyclo[6.1.0]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Isocyanatobicyclo[6.1.0]nonane involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. These reactions are often used to modify the properties of molecules or materials, making the compound valuable in various applications.

Comparison with Similar Compounds

Uniqueness: 9-Isocyanatobicyclo[6.1.0]nonane is unique due to its isocyanate functional group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of new materials and bioactive compounds.

Properties

CAS No.

61888-90-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

9-isocyanatobicyclo[6.1.0]nonane

InChI

InChI=1S/C10H15NO/c12-7-11-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-6H2

InChI Key

JJRLJIBOTWJEDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2N=C=O)CC1

Origin of Product

United States

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